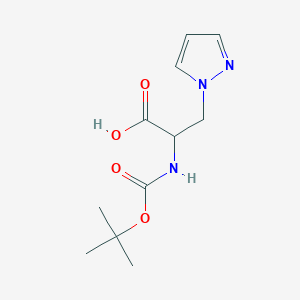

DL-N-Boc-3-pyrazol-1-YL-alanine

Beschreibung

Context within Non-Proteinogenic Amino Acids Research and Development

Non-proteinogenic amino acids, which are not among the 20 standard amino acids encoded by the genetic code, represent a vast and diverse group of molecules with significant potential in drug discovery and materials science. DL-N-Boc-3-pyrazol-1-YL-alanine falls into this category, and its study contributes to the expanding library of unnatural amino acids available to chemists. The introduction of such unique building blocks allows for the synthesis of peptides and other complex molecules with novel structures and functions that are not accessible with standard proteinogenic amino acids.

The development of synthetic methodologies to produce these specialized amino acids is a crucial area of research. For instance, the synthesis of novel (S)-N-Boc-3-pyrazolylalanine-derived α-amino acids has been reported, highlighting the ongoing efforts to create a diverse toolkit of building blocks for various applications. crossref.orgresearchgate.net

Significance as a Versatile Building Block in Organic Synthesis and Peptide Chemistry

The Boc-protected form of 3-pyrazol-1-yl-alanine is a highly versatile intermediate in organic synthesis. The Boc group provides a stable and reliable means of protecting the amino functionality, allowing for selective reactions at other parts of the molecule. This feature is particularly important in peptide synthesis, where controlled, stepwise addition of amino acids is required to build a specific peptide sequence. The use of such building blocks is fundamental to creating complex molecular architectures. beilstein-journals.org

The pyrazole (B372694) ring itself offers multiple sites for further functionalization, enhancing the compound's utility as a scaffold. This adaptability allows for the creation of diverse molecular libraries, which are essential in the search for new therapeutic agents and materials. scirp.orgmdpi.com The ability to introduce specific chemical groups onto the pyrazole ring can significantly alter the properties of the final molecule, a strategy widely employed in drug design. beilstein-journals.org

Historical Perspective on Pyrazolylalanine Discovery and Early Synthetic Efforts

The journey of pyrazole-containing compounds in scientific research has a notable history. The first natural pyrazole-containing amino acid, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.gov This discovery sparked interest in the synthesis and biological evaluation of other pyrazole derivatives.

Early synthetic efforts focused on developing efficient methods to construct the pyrazole ring and attach it to the alanine (B10760859) scaffold. These methods often involved the cyclocondensation of hydrazine (B178648) derivatives with appropriate precursors. nih.gov Over the years, synthetic strategies have become more sophisticated, allowing for greater control over stereochemistry and enabling the production of a wide array of pyrazolylalanine analogs. For example, a novel ring-switching strategy has been developed for the synthesis of homochiral L-alanine derivatives substituted with various heteroaromatic rings, including pyrazole. researchgate.net The development of efficient synthetic routes, such as those starting from readily available materials like L-pyroglutamic acid, has been a key focus. researchgate.net

The following table provides a summary of key information regarding this compound and related compounds:

| Property | Value/Description |

| Compound Name | This compound |

| Synonyms | N-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)-DL-alanine, Boc-DL-3-(1-pyrazolyl)alanine |

| Molecular Formula | C11H17N3O4 |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 21012-18-0 (for L-isomer) |

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQESMEFISORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Dl N Boc 3 Pyrazol 1 Yl Alanine and Its Derivatives

Chemoenzymatic and Biocatalytic Synthesis Approaches

The use of enzymes in the synthesis of non-canonical amino acids like DL-N-Boc-3-pyrazol-1-YL-alanine offers several advantages, including high enantioselectivity and mild reaction conditions. nih.gov

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of carbonyl compounds. nih.gov This method is highly efficient for producing amines from a variety of ketones and aldehydes with high conversion rates and stereoselectivity, often yielding the (R)-configured amines with over 99% enantiomeric excess. nih.gov The process can be coupled with a formate (B1220265) dehydrogenase for recycling the necessary nicotinamide (B372718) coenzyme. nih.gov This dual-enzyme system is atom-efficient, using ammonium (B1175870) formate as both the nitrogen and reducing equivalent source, with only inorganic carbonate as a by-product. nih.gov While the primary application is for α-chiral amines, the principles of reductive amination using dehydrogenases can be conceptually extended to the synthesis of β-amino acids.

The enzyme β-(pyrazol-1-yl)alanine synthase (EC 4.2.1.50) directly catalyzes the formation of 3-(pyrazol-1-yl)-L-alanine from L-serine and pyrazole (B372694). wikipedia.org This enzyme, also known as β-pyrazolylalaninase, belongs to the hydro-lyase family and utilizes pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.org Its natural occurrence in plants of the Cucurbitaceae family, such as cucumbers, points to a direct biological pathway for the synthesis of the core amino acid structure. wikipedia.orgnih.gov This naturally occurring enzyme provides a direct and efficient route to β-pyrazolyl-L-alanine.

Enzyme engineering has become a powerful tool for creating novel biocatalysts with improved properties for synthesizing non-canonical amino acids. nih.govnih.gov These engineered enzymes can overcome the limitations of natural enzymes, such as substrate scope and stability. nih.gov

Engineered Biocatalysts for Enantioselective Production

Immobilization Techniques for O-Acetylserine Sulfhydrylase and Related Enzymes

Immobilization of enzymes like O-acetylserine sulfhydrylase (OASS) has been shown to be an effective strategy for creating highly active and recyclable nanobiocatalysts. rsc.org One method involves the affinity attachment of His-tagged OASS from recombinant Escherichia coli to Ni-NTA functionalized iron oxide magnetic nanoparticles. rsc.org This technique allows for simple and efficient immobilization directly from cell-free extracts, bypassing costly purification steps. rsc.org The resulting nanobiocatalysts can be easily separated from the reaction mixture using a magnetic field. rsc.org

Evaluation of Enzyme Loading, Stability, and Recyclability in Biocatalytic Systems

The effectiveness of immobilized enzyme systems is determined by several factors, including enzyme loading, stability, and reusability. rsc.orgresearchgate.net For instance, immobilized His-tagged OASS isozymes (His-CysK-MNPs and His-CysM-MNPs) have demonstrated high specific enzyme loading and efficiency. rsc.org These nanobiocatalysts have been shown to retain a significant percentage of their productivity even after multiple reaction cycles. rsc.org Pre-treatment of these biocatalysts can further enhance their stability and recyclability. rsc.org The ability to reuse the enzyme over several cycles significantly improves the economic viability of the biocatalytic process. researchgate.net

| Immobilized Enzyme | Specific Enzyme Loading (mg protein/g MNPs) | Enzyme Loading Efficiency (%) | Productivity Retention (after 10 cycles) |

| His-CysK-MNPs | 150 | 80 | 57% |

| His-CysM-MNPs | 94 | 100 | 54% |

This table presents data on the efficiency of immobilized O-acetylserine sulfhydrylase isozymes. rsc.org

Contemporary Chemical Synthesis Routes

In addition to biocatalytic methods, traditional chemical synthesis offers versatile routes to this compound and its derivatives. A common strategy involves the "ring-switching" of pyroglutamic acid-derived enaminones with hydrazine (B178648) derivatives. clockss.org This approach allows for the creation of a library of N-Boc-protected 3-pyrazolylalanine tert-butyl esters. clockss.org Subsequent deprotection steps, such as acid-catalyzed deprotection or basic hydrolysis, can then yield the desired free amino acids or their derivatives. clockss.org For example, using trifluoroacetic acid in dichloromethane (B109758) leads to the free amino acid dihydrochloride (B599025) salts, while treatment with HCl in ethyl acetate (B1210297) can selectively remove the N-Boc protecting group to furnish the corresponding tert-butyl ester dihydrochlorides. clockss.org

Nucleophilic Substitution Reactions with Protected Alanine (B10760859) Derivatives

One of the most direct routes to pyrazolyl-alanine derivatives involves the nucleophilic substitution of a suitable leaving group on a protected alanine scaffold with a pyrazole nucleophile. A notable example is the high-yield synthesis of heterocyclic β-substituted alanine derivatives through a Michael addition of pyrazole to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester. researchgate.net This reaction, carried out under mild conditions with potassium carbonate in acetonitrile (B52724), provides the desired product in excellent yield. researchgate.net

The enzymatic synthesis of β-pyrazol-1-yl-L-alanine has also been achieved using O-acetylserine sulfhydrylase (OASS). rsc.org This biocatalyst facilitates the reaction between O-acetyl-L-serine (OAS) and pyrazole, demonstrating the potential of enzymatic methods for the synthesis of this valuable amino acid. rsc.org

Michael Addition of Pyrazole to Dehydroalanine (B155165) Derivatives

The Michael addition of pyrazoles to dehydroalanine derivatives is a highly effective method for the synthesis of this compound. This approach takes advantage of the reactivity of the α,β-unsaturated system in dehydroalanine.

A highly efficient synthesis involves the reaction of N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester with pyrazole in the presence of potassium carbonate. This method is notable for its mild reaction conditions and nearly quantitative yields. researchgate.net The high reactivity of the dehydroalanine derivative, enhanced by the presence of two Boc groups on the nitrogen atom, facilitates the addition of the pyrazole nucleophile. researchgate.net

Another strategy involves the condensation of β-aryl α,β-unsaturated ketones with a protected glycine (B1666218) equivalent, followed by reaction with phenylhydrazine. This sequence leads to the regioselective formation of pyrazole-containing α-amino acids. rsc.org

Table 1: Michael Addition of Pyrazole to Dehydroalanine Derivatives

| Dehydroalanine Derivative | Pyrazole | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|

Application of Serine β-Lactone Intermediates in Stereoselective Construction

The use of serine β-lactone intermediates provides a powerful and stereoselective pathway to β-substituted alanines, including pyrazolylalanine. This method relies on the ring-opening of the strained β-lactone ring by a nucleophile.

N-Cbz-L-serine-β-lactone, for instance, reacts with trimethylsilylamines in acetonitrile to yield optically pure N-Cbz-β-amino-L-alanine derivatives through alkyl-oxygen cleavage. researchgate.net The reaction of N-(benzyloxycarbonyl)-L-serine β-lactone with pyrazole is a known route to Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. researchgate.netchemicalbook.com This approach allows for the introduction of the pyrazole moiety with retention of the stereochemistry at the α-carbon.

The choice of solvent can influence the regioselectivity of the ring-opening reaction. While aprotic solvents like acetonitrile favor the desired alkyl-oxygen cleavage, halogenated solvents can lead to acyl-oxygen cleavage, forming serine amides. researchgate.net

Cyclocondensation Approaches for Pyrazole Moiety Assembly

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, offering a versatile means to construct the pyrazole ring from various precursors. nih.govmdpi.comresearchgate.net These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.gov

One common strategy involves the reaction of β-keto esters with N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamine diketones. nih.gov Subsequent reaction with hydrazines yields pyrazole-4-carboxylates. nih.gov The regioselectivity of this reaction can be influenced by the substituents on the hydrazine.

Multicomponent reactions (MCRs) also provide an efficient route to pyrazoles through cyclocondensation. For example, the reaction of 5-aminopyrazoles with arylidenepyruvic acids or with pyruvic acid and aromatic aldehydes can lead to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net

Table 2: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-enamine diketones | Hydrazines | - | Pyrazole-4-carboxylates | nih.gov |

| 5-aminopyrazoles | Arylidenepyruvic acids | Refluxing DMF | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | researchgate.net |

1,3-Dipolar Cycloaddition Strategies in Pyrazole Annulation

The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. researchgate.netnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

In the context of pyrazole synthesis, nitrile imines, often generated in situ, can react with alkynes or alkenes to form pyrazoles or pyrazolines, respectively. nih.gov A light-initiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles has been developed for the rapid generation of pyrazoline-modified peptides under mild, non-catalytic conditions. nih.gov

Another approach utilizes the reaction of diazo compounds, generated in situ from N-tosylhydrazones, with alkynes. organic-chemistry.org This method offers high regioselectivity and functional group tolerance.

Multicomponent Reaction Strategies for Complex this compound Scaffolds

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazole derivatives. beilstein-journals.orgnih.govnih.govrsc.org MCRs allow for the formation of multiple bonds in a single operation, often leading to a significant increase in molecular complexity.

A "ring-switching" strategy starting from L-pyroglutamic acid has been employed to prepare a library of N-Boc-protected 3-pyrazolylalanine tert-butyl esters. clockss.orgresearchgate.net This methodology involves the reaction of a pyroglutamic acid-derived enaminone with various hydrazine derivatives. clockss.org

Another MCR approach involves the reaction of 5-aminotetrazole, aldehydes, and 1,3-diketones in a Biginelli-type reaction to form tetrazolo[1,5-a]pyrimidines. clockss.org While not directly yielding pyrazolylalanine, this illustrates the power of MCRs in constructing complex heterocyclic systems that could be further elaborated. The sequencing of MCRs with subsequent cyclizations is a powerful strategy for generating diverse heterocyclic scaffolds. nih.gov

Protecting Group Strategies and Optimization in this compound Synthesis

The synthesis of this compound and its derivatives necessitates the use of protecting groups to mask reactive functional groups and ensure the desired regioselectivity and stereoselectivity. jocpr.comresearchgate.net The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the α-amino group of amino acids. researchgate.netnih.gov

The choice of protecting group is crucial and depends on the specific reaction conditions. For instance, in the synthesis of pyrazolylalanine via Michael addition to dehydroalanine, the use of N,N-bis(Boc)-dehydroalanine methyl ester enhances the reactivity of the substrate. researchgate.net

In the "ring-switching" synthesis of N-Boc-protected 3-pyrazolylalanine tert-butyl esters, both the N-Boc and the tert-butyl ester protecting groups are present. clockss.org These can be selectively removed under different conditions. Acid-catalyzed deprotection with trifluoroacetic acid (TFA) in dichloromethane removes both groups, while treatment with HCl in ethyl acetate selectively removes the N-Boc group. clockss.org Basic hydrolysis can be used to cleave the tert-butyl ester while leaving the N-Boc group intact. clockss.org

The pyrazole nitrogen can also be protected, for example, with a tetrahydropyranyl (THP) group, which can be introduced under green, solvent- and catalyst-free conditions. rsc.org Optimization of protecting group strategies is essential for achieving high yields and purity in the synthesis of complex molecules like this compound. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester |

| O-acetyl-L-serine |

| β-pyrazol-1-yl-L-alanine |

| N-Cbz-L-serine-β-lactone |

| Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine |

| Pyrazolo[3,4-b]pyridine-6-carboxylic acids |

| N-Boc-protected 3-pyrazolylalanine tert-butyl esters |

| Tetrazolo[1,5-a]pyrimidines |

| Trifluoroacetic acid |

Iii. Structural Elucidation and Conformational Analysis of Dl N Boc 3 Pyrazol 1 Yl Alanine and Its Analogues

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for confirming the covalent structure and molecular integrity of novel compounds. High-resolution NMR and mass spectrometry provide unambiguous evidence for the successful synthesis and purification of DL-N-Boc-3-pyrazol-1-YL-alanine and its derivatives.

High-resolution NMR spectroscopy is the cornerstone for the structural assignment of organic molecules in solution. For N-Boc-protected amino acids like this compound, NMR spectra provide a wealth of information regarding the proton, carbon, and nitrogen environments within the molecule.

A key feature observed in the NMR spectra of N-Boc protected compounds is the presence of two distinct sets of signals for the atoms near the urethane (B1682113) linkage. This phenomenon arises from the restricted rotation around the C-N bond of the carbamate, resulting in a dynamic equilibrium between cis and trans rotamers. researchgate.netnih.gov This conformational isomerism complicates the spectra but also provides insight into the molecule's dynamic behavior in solution. nih.gov

While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on data from its constituent parts and close analogues, such as N-Boc-L-alanine.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, typically in the aromatic region (δ 7.5–8.5 ppm). The α-proton of the alanine (B10760859) backbone would appear in the δ 4.0-4.5 ppm range, coupled to the β-protons. The β-protons, being diastereotopic, would present as a complex multiplet. A prominent singlet around δ 1.4 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.

¹³C NMR: The carbon spectrum provides crucial information for structural confirmation. The carbonyl carbons of the urethane and carboxylic acid groups are expected to resonate in the δ 155-157 ppm and δ 170-175 ppm regions, respectively. The quaternary carbon of the Boc group appears around δ 80 ppm, while its methyl carbons are found near δ 28 ppm. The carbons of the pyrazole ring and the alanine backbone can be assigned using 2D NMR techniques like HSQC and HMBC. For instance, in analogues, the pyrazole C-4 carbon gives a sharp signal around δ 110 ppm, while the C-3 and C-5 carbons can be broadened due to tautomeric equilibrium. researchgate.net

¹⁵N NMR: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, its detection often requires specialized techniques like ¹H-¹⁵N HMBC experiments. chemicalbook.com In pyrazole-containing analogues, the "pyrrole-like" N-1 and "pyridine-like" N-2 atoms of the pyrazole ring exhibit distinct chemical shifts, which can be unambiguously assigned through their long-range correlations to specific protons. researchgate.net The amide nitrogen of the Boc group would also have a characteristic shift.

Table 1: Representative ¹³C NMR Chemical Shifts for N-Boc-Amino Acid and Pyrazole Analogues Data is based on analogues like N-Boc-L-alanine and substituted N-Boc-piperdinyl-pyrazoles and may vary for the specific target compound.

| Functional Group | Atom | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Boc Group | Carbonyl (C=O) | 155 - 157 | researchgate.net |

| Quaternary Carbon (C(CH₃)₃) | ~80 | researchgate.net | |

| Methyls (C(CH₃)₃) | ~28 | researchgate.net | |

| Alanine Backbone | Carboxyl (COOH) | 170 - 175 | chemicalbook.com |

| α-Carbon (CH) | 49 - 52 | chemicalbook.com | |

| β-Carbon (CH₂) | 35 - 40 | ||

| Pyrazole Ring | C-3 | ~139 | researchgate.net |

| C-4 | ~110 | researchgate.net | |

| C-5 | ~150 | researchgate.net |

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₇N₃O₄), the expected monoisotopic mass is approximately 255.12 g/mol . Electrospray ionization (ESI) is a soft ionization technique commonly used to generate the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. researchgate.net

High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. For example, in an analogue, the calculated mass for [C₂₁H₂₇N₃NaO₄]⁺ was 408.1894, with the found value matching exactly. researchgate.net

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, providing evidence for the connectivity of the molecule. Key fragmentation pathways for N-Boc protected amino acids include:

Loss of the Boc group: A characteristic loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈) is a dominant fragmentation pathway.

Decarboxylation: Loss of the carboxyl group (44 Da for CO₂) is also common.

Side-chain cleavage: Fragmentation can occur at the Cα-Cβ bond, leading to ions corresponding to the pyrazolyl-methyl moiety.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Ion | Formula | Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₈N₃O₄⁺ | 256.13 | Protonated molecular ion |

| [M+Na]⁺ | C₁₁H₁₇N₃O₄Na⁺ | 278.11 | Sodium adduct |

| [M-C₄H₈+H]⁺ | C₇H₁₀N₃O₄⁺ | 200.06 | Loss of isobutylene (B52900) from Boc group |

| [M-C₅H₈O₂+H]⁺ | C₆H₁₀N₃O₂⁺ | 156.08 | Loss of the entire Boc group (100 Da) |

| [M-COOH+H]⁺ | C₁₀H₁₈N₃O₂⁺ | 212.14 | Loss of the carboxyl group (as formic acid) |

Stereochemical Purity Determination and Chiral Analysis

Since the compound is synthesized as a racemate (DL mixture), the separation and analysis of its individual enantiomers (L and D forms) are critical for many applications, particularly in peptide synthesis and medicinal chemistry. The stereochemical purity, often expressed as enantiomeric excess (ee), is determined using chiral analytical techniques.

While specific methods for this compound are not detailed in the literature, chiral High-Performance Liquid Chromatography (HPLC) is the most common approach. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. Commercial batches of the L-enantiomer are often sold with a specified enantiomeric excess, such as "95% ee," indicating the prevalence of one enantiomer over the other. chemicalbook.com

Conformational Studies in Solution and Solid State

The biological activity and synthetic utility of amino acid derivatives are heavily influenced by their preferred three-dimensional shapes. Conformational studies in both the solid state (via X-ray crystallography) and in solution (via spectroscopy) provide a complete picture of the molecule's structural landscape.

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. While the crystal structure for this compound itself is not publicly available, analysis of related N-Boc protected amino acids and pyrazole-containing compounds reveals key structural features. researchgate.netmdpi.com

Studies on other Boc-protected amino acids have shown that the urethane amide bond can adopt both cis and trans conformations in the solid state. researchgate.net The preference for one over the other is influenced by the nature of the amino acid side chain and the intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.netnih.gov For instance, in the solid-state analysis of N-(tert.-amyloxycarbonyl)-L-proline, the tertiary amide bond was found to be in the cis configuration, and the molecules were held together by intermolecular hydrogen bonds. nih.gov The crystal structure of a more complex derivative, (+)-N-Boc-bicycloproline, was used to confirm its structure and relative stereochemistry unequivocally. nih.gov

Table 3: Representative Crystallographic Data for an Analogous Boc-Protected Peptide Data from N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 5.867 | researchgate.net |

| b (Å) | 23.54 | researchgate.net |

| c (Å) | 10.34 | researchgate.net |

| β (°) | 99.74 | researchgate.net |

| Volume (ų) | 1407 | researchgate.net |

In solution, molecules are often more flexible than in the solid state. As previously discussed in the NMR section, the most significant conformational feature of N-Boc-3-pyrazol-1-YL-alanine in solution is the cis-trans isomerization around the urethane C-N bond. researchgate.net This equilibrium can be studied using variable-temperature NMR, where the distinct signals for the two rotamers may coalesce at higher temperatures as the rate of interconversion increases. 2D NMR experiments like NOESY can detect through-space interactions that help to distinguish between the cis and trans conformers.

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to conformation and hydrogen bonding. Key vibrational bands for this compound include:

N-H Stretch: A band around 3300-3400 cm⁻¹ corresponding to the amide N-H.

C=O Stretches: Strong absorptions between 1650 and 1760 cm⁻¹. The exact positions of the Boc-urethane and carboxylic acid carbonyl stretches can indicate the extent of hydrogen bonding in solution. In analogues, the N-Boc ester group shows a stretch around 1713 cm⁻¹. researchgate.net

C-N Stretch: Bands associated with the C-N bonds of the amide and pyrazole ring.

By analyzing the shifts in these frequencies in different solvents, one can infer changes in the conformational preferences and intermolecular interactions.

Influence of the Pyrazole Moiety and Boc Group on Molecular Conformation

The N-tert-butoxycarbonyl (Boc) group, a bulky protecting group commonly used in peptide synthesis, also exerts a profound influence on the molecular conformation. mdpi.comnih.gov Its primary role is to prevent unwanted reactions at the N-terminus during peptide coupling. nih.gov However, its significant steric bulk restricts the rotation around the N-Cα bond, thereby influencing the peptide backbone's flexibility. nih.gov The geometry of the urethane moiety within the Boc group is a key determinant of its conformational effects. nih.gov

The combination of the planar, aromatic pyrazole ring and the bulky, sterically demanding Boc group in this compound results in a molecule with a constrained yet versatile conformational profile. The pyrazole moiety provides a scaffold for specific intermolecular interactions, while the Boc group modulates the flexibility of the amino acid backbone. Understanding these influences is critical for predicting the three-dimensional structure of peptides and peptidomimetics containing this non-natural amino acid, which in turn is essential for the design of molecules with specific biological activities.

Table 1: Selected Bond Lengths and Angles for a Boc-Protected Aminopyrazole Derivative

| Parameter | Value |

|---|

Table 2: Conformational Features Influenced by the Pyrazole Moiety in Analogous Peptides

| Structural Feature | Observation |

|---|

Iv. Reactivity and Derivatization Pathways of Dl N Boc 3 Pyrazol 1 Yl Alanine

Functionalization and Modification of the Pyrazole (B372694) Ring System

The pyrazole ring within DL-N-Boc-3-pyrazol-1-yl-alanine is a key target for functionalization to create structural diversity. The reactivity of the pyrazole nucleus, particularly its susceptibility to electrophilic substitution, allows for the introduction of various substituents.

Transition-metal-catalyzed C-H functionalization represents a powerful strategy for modifying the pyrazole ring. rsc.org This approach enables the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole core, bypassing the need for pre-functionalized starting materials. rsc.org Such reactions provide a single-step route to a wide array of functionalized pyrazoles. rsc.org

The regioselectivity of these functionalization reactions is a critical aspect, often influenced by the directing effect of substituents on the pyrazole ring and the choice of catalyst. rsc.org For instance, the presence of an amino group on the pyrazole ring can direct electrophiles to specific positions. chim.it The inherent tautomerism of the pyrazole ring can complicate regioselective protection and functionalization, especially when conjugated with other functional groups. nih.govmdpi.com

Transformations at the α-Amino Acid Moiety

The α-amino acid portion of this compound provides another avenue for chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in ethyl acetate (B1210297), to liberate the free amine. researchgate.net This deprotection allows for subsequent reactions, most notably peptide bond formation.

Once deprotected, the free amino group can be coupled with other amino acids or carboxylic acid derivatives to synthesize peptides and peptidomimetics. Standard peptide coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP), are commonly employed for this purpose. nih.gov

Furthermore, the carboxylic acid group can be activated or converted to other functional groups. For example, it can be reduced to an alcohol or converted to an ester or an amide, further expanding the range of possible derivatives. nih.gov

N-Alkylation and Other Derivatization Reactions for Scaffold Diversification

N-alkylation of the pyrazole ring is a common strategy for diversifying the molecular scaffold. semanticscholar.org This reaction typically involves the deprotonation of the pyrazole N-H with a base, followed by the addition of an alkylating agent, such as an alkyl halide. semanticscholar.org However, methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have been developed as an alternative to strong bases and high temperatures. semanticscholar.orgmdpi.com These reactions can provide good yields of N-alkylated pyrazoles. semanticscholar.orgmdpi.com

For unsymmetrical pyrazoles, N-alkylation can result in a mixture of regioisomers, with the major product often determined by steric factors. semanticscholar.orgmdpi.com Other derivatization strategies include acylation and reactions with various electrophiles to introduce diverse functional groups onto the pyrazole nitrogen, contributing to the development of new chemical entities. nih.gov The use of enzymatic methods for selective N-alkylation of pyrazoles with haloalkanes is also an emerging approach. researchgate.net

Synthesis of β-Substituted Alanine (B10760859) Analogues through Derivatization

This compound itself is a β-substituted alanine analogue. Further derivatization of this molecule can lead to a variety of other novel non-proteinogenic amino acids. A key strategy involves the "ring-switching" transformation of N-protected pyroglutamic acid derivatives with various hydrazines to generate N-Boc-protected 3-pyrazolylalanine tert-butyl esters. researchgate.net

A synthetic route starting from L-aspartic acid has been developed to produce α-amino acids with a 5-arylpyrazole side-chain. rsc.org This involves a Horner-Wadsworth-Emmons reaction followed by a regioselective condensation/aza-Michael reaction with phenyl hydrazine (B178648). rsc.orgrsc.org The resulting pyrazole-containing amino acids can be further modified. For example, a 5-(4'-nitrophenyl)pyrazole α-amino acid was efficiently converted into a sulfonyl fluoride (B91410) derivative, a potential probe for serine proteases. rsc.org

These synthetic strategies highlight the utility of pyrazolyl alanine derivatives in creating complex amino acid structures for various applications in chemical biology and medicinal chemistry. rsc.org

Table of Reaction Conditions for Derivatization

| Reaction Type | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| N-Alkylation of Pyrazole | Trichloroacetimidate electrophiles, Brønsted acid catalyst (e.g., camphorsulfonic acid) | Provides N-alkyl pyrazoles, with regioselectivity controlled by sterics. | semanticscholar.orgmdpi.com |

| Boc-Deprotection | Trifluoroacetic acid (TFA) in CH2Cl2 or HCl in EtOAc | Selective removal of the Boc group to yield the free α-amino acid. | researchgate.net |

| Peptide Coupling | EDC·HCl, DMAP, aniline (B41778) in dichloromethane | Formation of an amide bond, for example, creating pyrazole anilides from the corresponding carboxylic acid. | nih.gov |

| Synthesis of Pyrazolylalanines | 'Ring-switching' of di-tert-butyl (S,E)-4-[(dimethylamino)methylidene]-5-oxopyrrolidine-1,2-dicarboxylate with hydrazine derivatives. | Formation of N-Boc-protected 3-pyrazolylalanine tert-butyl esters. | researchgate.net |

| Synthesis of 5-Arylpyrazole α-Amino Acids | Horner-Wadsworth-Emmons reaction of an aspartic acid-derived β-keto phosphonate, followed by condensation/aza-Michael reaction with phenyl hydrazine. | Regioselective synthesis of pyrazole-derived α-amino acids. | rsc.org |

V. Advanced Applications of Dl N Boc 3 Pyrazol 1 Yl Alanine As a Chemical Building Block in Research

Incorporation into Peptide Structures and Foldamers

Peptide mimetics are compounds that mimic the structure and function of natural peptides but possess improved characteristics such as enhanced stability, bioavailability, and receptor selectivity. The synthesis of peptidomimetics containing pyrazolylalanine residues involves coupling the protected amino acid into a growing peptide chain. These mimetics are designed to replicate or improve upon the biological activity of parent peptides. nih.gov

For instance, researchers have developed strategies for creating conformationally constrained peptide analogues by incorporating heterocyclic rings like pyrazole (B372694). researchgate.net The synthesis of U-shaped, constrained analogues of peptides has been achieved using building blocks that lead to pyrazolo[1,2-a]pyrazole-based structures. researchgate.net The pyrazolyl side chain can act as a surrogate for natural aromatic residues like phenylalanine or histidine, while offering different hydrogen bonding capabilities and dipole moments. This substitution can lead to novel peptide structures with altered binding affinities for biological targets. For example, replacing natural aromatic amino acids with pyridyl-alanine, a similar heterocyclic amino acid, has been shown to enhance the aqueous solubility and biophysical character of peptides like glucagon (B607659) while maintaining their biological function. nih.gov

A key goal in peptide design is to control the three-dimensional structure, or conformation, as this dictates biological activity and bioavailability. nih.gov The incorporation of pyrazolylalanine can exert significant conformational control over a peptide backbone. The steric bulk and specific geometry of the pyrazole ring can restrict the available conformational space (i.e., the accessible Φ and ψ dihedral angles) of the adjacent amino acid residues. mdpi.com

Role as a Chemical Probe for Mechanistic Investigations in Chemical Biology

The unique properties of the pyrazole moiety make DL-N-Boc-3-pyrazol-1-yl-alanine a valuable tool for creating chemical probes to investigate complex biological processes at the molecular level.

Understanding how an enzyme binds to its substrate is fundamental to elucidating its catalytic mechanism and to designing effective inhibitors. nih.gov An enzyme's active site is a precisely arranged three-dimensional pocket, and the interactions within it are highly specific. nih.gov By substituting a natural amino acid in a substrate with pyrazolylalanine, researchers can probe the steric and electronic requirements of the enzyme's binding pocket.

The pyrazole ring's two adjacent nitrogen atoms offer distinct hydrogen-bonding patterns (one donor, one acceptor) compared to other aromatic side chains. Observing how this substitution affects binding affinity (measured, for example, by the Michaelis constant, K_M, or the inhibition constant, K_i) provides insight into the specific hydrogen bonds or van der Waals interactions that are critical for substrate recognition. nih.gov For example, studies on DapE, a bacterial metalloenzyme, have shown that the enzyme undergoes a significant conformational change upon substrate binding, and pyrazole-based inhibitors can interact with key residues in the active site. mdpi.com

Pyrazole-containing molecules have a long history as modulators of enzyme activity, notably as inhibitors. researchgate.netnih.gov Incorporating pyrazolylalanine into peptide or small-molecule scaffolds is a rational approach to developing potent and selective enzyme inhibitors. These inhibitors can serve as valuable tools for studying the role of specific enzymes in biochemical pathways.

A prominent example is the development of pyrazole-based inhibitors for the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a target for novel antibiotics. mdpi.comnih.gov Research has shown that pyrazole thioether analogs can act as competitive inhibitors of DapE from Haemophilus influenzae. The efficiency of these inhibitors can be systematically studied by modifying the substituents on the pyrazole ring, providing a clear structure-activity relationship. nih.gov

Table 1: Inhibitory Potencies of Pyrazole Analogs against H. influenzae DapE

| Compound | R¹ Group | R² Group | % Inhibition at 100 µM | IC₅₀ (µM) | Inhibition Type |

| 7a | H | 2-thiazolyl | - | 22.4 | - |

| 7c | H | phenyl | 80.5% | - | - |

| 7d | H | 2-pyridyl | 85.7% | 17.9 | Competitive |

| 7h | H | 2-pyrazinyl | 96.2% | - | - |

| (R)-7q | CH₃ | 2-pyridyl | 99% | 18.8 | Competitive |

| (S)-7r | CH₃ | 2-pyridyl | 14.6% | - | - |

| Data sourced from a study on pyrazole-based inhibitors of DapE. The (R)-enantiomer showed significantly higher potency, indicating stereospecific binding in the enzyme's active site. mdpi.comnih.gov |

This data clearly demonstrates how the pyrazole scaffold can be systematically modified to optimize inhibitory activity, providing potent chemical probes to modulate bacterial metabolic pathways. nih.gov Similarly, pyrazole-containing steroids have been synthesized and shown to be potent inhibitors of enzymes like 3(17)β-hydroxysteroid dehydrogenase, with Ki values in the nanomolar range. nih.gov

Contribution to Heterocyclic and Supramolecular Chemistry Research

Beyond its applications in a biological context, this compound is a valuable building block in broader chemical research, particularly in heterocyclic and supramolecular chemistry. Pyrazole itself is a fundamental five-membered heterocycle with a rich history in the synthesis of dyes and pharmaceuticals. researchgate.netbritannica.com

The pyrazole ring can be readily functionalized, allowing for the construction of more complex heterocyclic systems. ijtsrd.com The adjacent nitrogen atoms provide coordination sites for metal ions, making pyrazolylalanine-containing peptides and molecules interesting ligands for developing novel catalysts or metal-sequestering agents. In supramolecular chemistry, the pyrazole ring's ability to form specific hydrogen bonds can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures. researchgate.net The crystal structure of certain pyrazole derivatives reveals supramolecular arrangements created from networks of classical N–H···O and weaker C–H···X intermolecular hydrogen bonds, which generate chains of molecules. researchgate.net Furthermore, the electronic properties of the pyrazole ring have been leveraged to create fluorescent chemical sensors for bioimaging applications, where the pyrazole core is part of a larger fluorophore system designed to detect specific ions or molecules. nih.gov

Utilization in the Design of Novel Organic Scaffolds

This compound is a versatile building block in the design and synthesis of novel organic scaffolds. Its utility stems from the presence of multiple reactive sites: a carboxylic acid, a Boc-protected amine, and a pyrazole ring. This combination allows for its incorporation into a variety of molecular architectures, particularly those of interest in medicinal chemistry. nih.govzenodo.org The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a recognized pharmacophore found in numerous approved drugs. nih.govmdpi.comnih.gov

The presence of both an amino acid backbone and a heterocyclic pyrazole ring in one molecule makes it a valuable synthon for creating peptidomimetics and other complex structures. nih.govzenodo.org The Boc-protecting group on the nitrogen allows for controlled reactions, such as peptide couplings, while the carboxylic acid provides another handle for chemical modification. The pyrazole ring itself can be further functionalized, adding to the diversity of achievable scaffolds. nih.gov

A significant application of this compound is in the construction of fused heterocyclic systems. For instance, it can be a key starting material for the synthesis of pyrazolo[1,5-a]pyrimidines and other related structures through cyclization reactions. nih.gov These types of scaffolds are of interest for their potential biological activities. The general strategy involves reacting the amino acid derivative with a suitable dinucleophile, leading to the formation of a new ring fused to the pyrazole.

Detailed research has demonstrated the synthesis of various heterocyclic compounds derived from amino acids. scispace.com While specific examples focusing solely on this compound are not always detailed in broad reviews, the principles of using amino acids to construct heterocyclic systems are well-established. zenodo.org The Knorr pyrazole synthesis, for example, involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a fundamental reaction in pyrazole chemistry. youtube.com

The following table outlines a generalized scheme for the utilization of this compound in creating a novel organic scaffold, based on common synthetic strategies for pyrazole derivatives. nih.govnih.gov

| Step | Reactant(s) | General Reaction Type | Resulting Functionality/Scaffold |

| 1 | This compound, Amine | Amide Coupling | Peptide-like structure with a pyrazole side chain |

| 2 | This compound, 1,3-Dicarbonyl compound (after modification) | Cyclocondensation | Fused pyrazole-containing heterocyclic system |

| 3 | Product from Step 1 | Boc Deprotection & Intramolecular Cyclization | Macrocyclic or bicyclic scaffold |

| 4 | Pyrazole ring of the scaffold | Electrophilic Substitution | Functionalized pyrazole ring with tailored properties |

Table 1: Generalized Synthetic Strategies for Novel Scaffolds

The development of novel organic scaffolds from building blocks like this compound is a cornerstone of modern drug discovery and materials science. researchgate.netchemscene.com The ability to create structurally diverse and complex molecules from readily available starting materials is crucial for exploring new chemical space and identifying compounds with desired properties.

Vi. Theoretical and Computational Investigations of Dl N Boc 3 Pyrazol 1 Yl Alanine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of DL-N-Boc-3-pyrazol-1-yl-alanine. These methods allow for the determination of key electronic properties that govern the molecule's stability and reactivity.

Detailed research findings from studies on related pyrazole-containing compounds reveal that the distribution of electron density is a critical factor in their chemical behavior. For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are calculated to predict the most probable sites for electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity descriptors, such as Fukui functions, can be derived from these calculations to pinpoint specific atoms or functional groups within this compound that are most susceptible to reaction. This information is crucial for understanding its synthetic pathways and potential metabolic transformations.

Table 1: Hypothetical Electronic Properties of this compound based on Quantum Chemical Calculations

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic amino acid derivatives. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of this compound in various environments. By simulating the atomic motions over time, researchers can map out the molecule's conformational landscape, identifying the most stable and frequently adopted three-dimensional structures.

Analysis of the simulation trajectories can reveal the range of motion for different parts of the molecule, the stability of intramolecular hydrogen bonds, and the influence of solvent molecules on its structure. This information is vital for comprehending its behavior in biological systems.

Ligand-Receptor Interaction Modeling (Focus on fundamental binding mechanisms, not drug efficacy)

Understanding how this compound interacts with biological macromolecules is a key area of computational investigation. Molecular docking and more advanced ligand-receptor interaction modeling techniques are employed to predict the binding modes and affinities of the compound with various protein targets.

These models are built upon the principles of molecular recognition, considering factors such as shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic effects. By systematically exploring the possible binding orientations of this compound within a receptor's active site, researchers can identify the most favorable binding poses and the key intermolecular interactions that stabilize the complex.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry plays a vital role in predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. Theoretical calculations can provide predictions of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and purity.

Furthermore, computational methods can be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energy profiles of different reaction coordinates, researchers can identify the most likely mechanisms and predict the products of a given reaction. This predictive power is invaluable for optimizing synthetic routes and understanding the molecule's chemical stability.

Vii. Future Research Directions and Emerging Paradigms for Dl N Boc 3 Pyrazol 1 Yl Alanine

Development of Next-Generation Stereoselective and Sustainable Synthetic Methodologies

The current synthesis of DL-N-Boc-3-pyrazol-1-yl-alanine, while established, presents opportunities for the development of more advanced, efficient, and environmentally benign methodologies. Future research should prioritize stereoselective synthesis to isolate the D- and L-enantiomers, as the biological activity of amino acids is often chirality-dependent.

Key areas for development include:

Asymmetric Catalysis : The application of asymmetric catalysis is a paramount goal for producing enantiomerically pure L-N-Boc-3-pyrazol-1-yl-alanine and its D-counterpart. nih.gov This could involve chiral phase-transfer catalysts or transition-metal complexes to guide the stereochemical outcome of the reaction. nih.gov The development of such methods would be a significant advancement over classical resolution techniques.

Enzymatic Synthesis : Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Future work could explore the use of engineered enzymes, such as aminotransferases or ammonia (B1221849) lyases, to catalyze the synthesis of the desired enantiomer. Immobilized enzymes on solid supports, like magnetic nanoparticles, could lead to highly active and recyclable biocatalysts for the efficient production of β-pyrazol-1-yl-L-alanine. rsc.org

Sustainable and Green Chemistry Approaches : Moving away from hazardous reagents and solvents is a critical aspect of modern synthetic chemistry. rsc.org Research into solvent-free reaction conditions, potentially utilizing microwave activation, could lead to cleaner products and higher yields. researchgate.net Furthermore, employing metabolic engineering to create microbial production platforms for non-canonical amino acids represents a promising path toward sustainable and cost-effective synthesis. nih.gov

A comparative table of potential synthetic strategies is presented below:

Table 1: Comparison of Potential Synthetic Methodologies| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, potential for scalability. | Catalyst design and cost, optimization of reaction conditions. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, stability and reusability of biocatalysts. rsc.org |

| Green Chemistry | Reduced waste and environmental impact, increased safety. | Development of efficient solvent-free or aqueous systems, energy efficiency. researchgate.net |

Exploration of this compound in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes, is a burgeoning field. The pyrazole (B372694) moiety of this compound presents an intriguing scaffold for the design of novel bioorthogonal reagents.

Future research in this area could focus on:

"Click" Chemistry : The pyrazole ring can participate in cycloaddition reactions. Investigating the reactivity of this compound derivatives in "click" reactions, such as strain-promoted alkyne-azide cycloadditions (SPAAC) or inverse-electron-demand Diels-Alder reactions, could lead to new tools for labeling and imaging biomolecules. rsc.orgwipo.int

Photo-crosslinking : Pyrazole-containing amino acids can be designed as photo-activatable crosslinkers to study protein-protein interactions in their native cellular environment.

Development of Stable Bioorthogonal Probes : While some pyrazole derivatives have shown promise, their stability in biological systems can be a concern. rsc.org Research should be directed towards modifying the pyrazole ring of this compound to enhance its physiological stability while maintaining its bioorthogonal reactivity. rsc.org

Integration into High-Throughput Synthesis and Screening Platforms for New Chemical Entities

The structure of this compound makes it an ideal building block for the generation of diverse chemical libraries for high-throughput screening (HTS). The pyrazole ring is a well-established pharmacophore found in numerous approved drugs. lifechemicals.com

Future directions include:

Combinatorial Chemistry : The N-Boc protecting group allows for standard solid-phase peptide synthesis (SPPS) protocols, enabling the incorporation of this compound into peptide libraries. nih.gov The pyrazole ring can also be further functionalized, creating a multitude of derivatives for screening.

High-Throughput Virtual Screening (HTVS) : Computational methods can be employed to screen virtual libraries of compounds containing the pyrazolylalanine scaffold against various biological targets. chemmethod.comchemmethod.com This can accelerate the identification of potential drug candidates and provide insights into the role of the pyrazole moiety in enzyme inhibition. chemmethod.comchemmethod.com

DNA-Encoded Libraries (DELs) : The synthesis of DELs incorporating this compound would allow for the screening of billions of compounds against a wide range of protein targets, significantly increasing the probability of discovering novel bioactive molecules.

Advanced Computational Design of Pyrazolylalanine-Containing Architectures

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel molecules with desired properties. For this compound, computational approaches can guide the development of new materials and therapeutics.

Emerging paradigms in this field are:

Peptide and Peptidomimetic Design : Molecular dynamics (MD) simulations and de novo peptide design can be used to predict the conformational preferences of peptides containing pyrazolylalanine. nih.govyoutube.com This can aid in the design of structured peptides with enhanced stability and biological activity, such as enzyme inhibitors or receptor agonists. nih.govnih.gov

Protein Engineering : Computational methods can be used to design proteins that can selectively recognize and bind to pyrazolylalanine, enabling the development of novel biosensors or protein-based materials.

Materials Science : The self-assembly of pyrazolylalanine-containing peptides into nanomaterials like fibers, hydrogels, and nanoparticles can be modeled and predicted using computational tools. rochester.edu This can facilitate the design of new biomaterials for applications in tissue engineering and drug delivery.

A table summarizing computational approaches is provided below:

Table 2: Computational Design Approaches| Computational Method | Application for Pyrazolylalanine Architectures | Potential Outcomes |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the behavior of pyrazolylalanine-containing peptides and proteins. nih.gov | Understanding conformational dynamics, predicting binding affinities. |

| De Novo Peptide Design | Designing novel peptide sequences with specific structures and functions. nih.gov | Creation of new therapeutics, catalysts, and materials. |

| Quantum Mechanics (QM) | Calculating the electronic properties and reactivity of the pyrazole ring. | Guiding the design of new reactions and bioorthogonal probes. |

Investigation of Novel Reactivity Patterns and Synthetic Transformations

The unique chemical structure of this compound, with its protected amino acid backbone and heterocyclic side chain, offers a rich playground for exploring novel chemical reactions and transformations.

Future research should investigate:

Post-Synthetic Modification : The pyrazole ring is amenable to various substitution reactions. Developing methods for the selective functionalization of the pyrazole ring after its incorporation into a peptide or other molecule would greatly expand the chemical space accessible from this building block. mdpi.com

Ring-Opening and Rearrangement Reactions : Exploring the conditions under which the pyrazole ring can be induced to undergo ring-opening or rearrangement reactions could lead to the discovery of novel heterocyclic scaffolds with interesting biological properties.

Catalytic Activity : The pyrazole moiety can act as a ligand for transition metals. Investigating the catalytic activity of metal complexes of this compound or its derivatives could lead to new catalysts for a variety of organic transformations. lifechemicals.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for DL-N-Boc-3-pyrazol-1-YL-alanine, and what are the critical reaction parameters?

- Answer : The synthesis typically involves two key steps: (1) Boc protection of the amino group in alanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., in THF with DMAP as a catalyst) and (2) introducing the pyrazolyl group via nucleophilic substitution or coupling reactions. Critical parameters include maintaining low temperatures (0–5°C) during Boc protection to prevent racemization, optimizing pH (neutral to mildly basic) for pyrazolyl group incorporation, and using coupling agents like EDC/HOBt for amide bond formation. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography is essential to achieve >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer :

- 1H/13C NMR : Identify the Boc group’s tert-butyl protons (~1.4 ppm in ¹H NMR) and carbonyl carbons (~155 ppm in ¹³C NMR). The pyrazolyl aromatic protons appear as multiplet signals between 7–8 ppm.

- IR Spectroscopy : Confirm Boc carbonyl stretching (~1680 cm⁻¹) and pyrazolyl C=N/C-C vibrations (~1500–1600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the Boc and pyrazolyl moieties .

Q. What stability considerations are critical for storing this compound?

- Answer : Store the compound at 0–6°C in airtight, amber glass vials under inert gas (argon or nitrogen) to prevent moisture absorption and Boc group cleavage. Desiccants like silica gel should be used. Avoid prolonged exposure to light or acidic/basic conditions, which may degrade the Boc group. Handle with PPE (nitrile gloves, lab coat) in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers address discrepancies in reported enantiomeric purity of this compound across studies?

- Answer : Discrepancies may arise from variations in synthesis conditions (e.g., racemization during deprotection) or analytical methods. To resolve this:

- Use chiral HPLC with validated columns (e.g., Chiralpak IA) and compare retention times against enantiopure standards.

- Optimize synthesis protocols to minimize racemization: avoid high temperatures (>40°C) and maintain neutral pH during Boc deprotection (e.g., using TFA in DCM at 0°C for 30 minutes).

- Validate purity via polarimetry or X-ray crystallography if crystalline forms are obtainable .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

- Answer :

- Activation : Use HATU/DIPEA in DMF for efficient coupling, minimizing steric hindrance from the Boc group.

- Side-Chain Protection : Employ orthogonal protecting groups (e.g., Trt for pyrazolyl nitrogen) to avoid side reactions during SPPS.

- Deprotection : Remove the Boc group with TFA/DCM (1:1 v/v) for 30 minutes, ensuring resin compatibility (e.g., Wang resin). Monitor coupling efficiency via Kaiser test or MALDI-TOF MS .

Q. How do steric effects of the Boc group influence reactivity in peptide coupling compared to other protecting groups?

- Answer : The tert-butyl group in Boc increases steric hindrance, slowing coupling kinetics compared to Fmoc-protected analogs. To mitigate:

- Use higher equivalents of coupling reagents (e.g., 2.5 eq HATU vs. 1.5 eq for Fmoc).

- Extend reaction times (2–4 hours) and monitor via HPLC.

- Compare activation efficiency with alternative reagents like PyBOP or DIC/Cl-HOBt .

Q. What methods resolve contradictions in bioactivity data for peptides containing this compound?

- Answer : Contradictions may stem from impurities or conformational variability.

- Purification : Use preparative HPLC with a C18 column and MS-guided fraction collection.

- Conformational Analysis : Perform circular dichroism (CD) or NMR to assess secondary structure impacts.

- Bioassay Replicates : Conduct dose-response curves in triplicate across multiple cell lines to validate activity trends .

Methodological Considerations

- Synthetic Optimization : Pilot small-scale reactions (50–100 mg) to refine conditions before scaling up.

- Safety Protocols : Follow GHS guidelines (H303+H313+H333) for handling—avoid dust formation, use local exhaust ventilation, and wear P2 respirators during synthesis .

- Data Validation : Cross-reference spectral data with published analogs (e.g., N-Boc-3-pyridyl-alanine) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.